A Technical Guide to 2-Fluoro-1-methyl-3-(trifluoromethyl)benzene for Advanced Research and Pharmaceutical Development
A Technical Guide to 2-Fluoro-1-methyl-3-(trifluoromethyl)benzene for Advanced Research and Pharmaceutical Development
Introduction: The Strategic Importance of Fluorinated Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine and fluorinated moieties into molecular scaffolds is a cornerstone of rational drug design.[1][2] The trifluoromethyl group, in particular, has emerged as a critical component in the development of novel therapeutics due to its profound impact on a molecule's physicochemical and pharmacokinetic properties.[3][4] This guide provides an in-depth technical overview of 2-Fluoro-1-methyl-3-(trifluoromethyl)benzene, a key building block for researchers, scientists, and drug development professionals. Its unique substitution pattern offers a nuanced approach to modulating lipophilicity, metabolic stability, and receptor binding affinity.[4] Understanding the properties, synthesis, and applications of this compound is paramount for leveraging its full potential in the creation of next-generation pharmaceuticals.
Physicochemical Properties and Identification
A comprehensive understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development. The key identifiers and properties of 2-Fluoro-1-methyl-3-(trifluoromethyl)benzene are summarized below.
| Property | Value | Source |
| CAS Number | 1214331-63-1 | [5] |
| Molecular Formula | C₈H₆F₄ | [5] |
| Molecular Weight | 178.13 g/mol | [5] |
| MDL Number | MFCD13185663 | [5] |
Synthesis and Mechanistic Considerations
The synthesis of fluorinated aromatic compounds often requires specialized methodologies. While specific, detailed synthetic routes for 2-Fluoro-1-methyl-3-(trifluoromethyl)benzene are proprietary and not extensively published, general principles of aromatic fluorination and trifluoromethylation can be applied. The synthesis of related structures often involves multi-step processes that may include nitration, reduction, and halogen exchange reactions.[6] For instance, the synthesis of similar compounds has been achieved through processes involving the nitration of a bromo-fluoro-benzotrifluoride precursor, followed by catalytic hydrogenation.[6]
The choice of synthetic route is often dictated by the desired regioselectivity and the need to avoid hazardous reagents. The development of efficient and selective methods for creating C-F bonds on aromatic rings is an active area of research.[7]
The Role in Drug Design and Development
The introduction of fluorine and trifluoromethyl groups into a drug candidate can significantly alter its biological activity.[1] The trifluoromethyl group is a strong electron-withdrawing group that can influence the pKa of nearby functional groups, thereby affecting the drug's bioavailability.[1] Furthermore, the C-F bond is exceptionally strong, which can block metabolic pathways and increase the metabolic stability of the compound.[4]
The trifluoromethyl group is also known to enhance the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[4] This is a critical consideration in the design of drugs targeting the central nervous system. The unique combination of a fluorine atom and a trifluoromethyl group on the benzene ring of 2-Fluoro-1-methyl-3-(trifluoromethyl)benzene provides a versatile platform for fine-tuning these properties.
Experimental Protocol: A Representative Cross-Coupling Reaction
The following is a representative, generalized protocol for a Suzuki cross-coupling reaction, a common method for C-C bond formation in medicinal chemistry, using an aryl halide like a bromo-derivative of the title compound's scaffold. This protocol is for illustrative purposes and should be adapted and optimized for the specific substrates and reaction conditions.
Objective: To synthesize a biaryl compound by coupling a bromo-derivative of 2-fluoro-1-methyl-3-(trifluoromethyl)benzene with a boronic acid.
Materials:
-
Bromo-2-fluoro-1-methyl-3-(trifluoromethyl)benzene
-
Aryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and work-up materials
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask, combine bromo-2-fluoro-1-methyl-3-(trifluoromethyl)benzene (1 equivalent), the aryl boronic acid (1.2 equivalents), and the base (2 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent and Catalyst Addition: Add the degassed solvent mixture and the palladium catalyst (0.05 equivalents) to the flask under the inert atmosphere.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Causality of Experimental Choices:
-
Inert Atmosphere: Palladium catalysts are sensitive to oxygen, which can lead to their deactivation.
-
Base: The base is crucial for the transmetalation step of the catalytic cycle.
-
Degassed Solvent: Removing dissolved oxygen from the solvent is essential to prevent catalyst oxidation.
Workflow Visualization
The following diagram illustrates a generalized workflow for the incorporation of a fluorinated building block, such as 2-Fluoro-1-methyl-3-(trifluoromethyl)benzene, into a drug discovery pipeline.
Caption: A generalized workflow for drug discovery utilizing a key fluorinated building block.
Safety and Handling
General Handling Precautions:
-
Work in a well-ventilated fume hood.[9]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10]
-
Avoid contact with skin and eyes.[9]
-
Keep away from heat, sparks, and open flames.
-
Store in a cool, dry, and well-ventilated area in a tightly sealed container.[10]
In case of exposure, seek immediate medical attention and consult the material's SDS.
Conclusion
2-Fluoro-1-methyl-3-(trifluoromethyl)benzene represents a valuable tool in the arsenal of medicinal chemists. Its unique substitution pattern offers a sophisticated means to modulate the properties of drug candidates, potentially leading to improved efficacy, safety, and pharmacokinetic profiles. A thorough understanding of its properties and careful handling are essential for its effective and safe use in the laboratory. As the demand for more effective and safer drugs continues to grow, the importance of such strategically designed building blocks will undoubtedly increase.
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ChemBK. 1-Fluoro-3-nitro-5-(trifluoroMethyl)benzene. Retrieved from [Link]
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PubMed Central. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Retrieved from [Link]
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ChemUniverse. 2-FLUORO-1-METHYL-3-(TRIFLUOROMETHYL)BENZENE [P47027]. Retrieved from [Link]
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Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
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JMU Scholarly Commons. The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. Retrieved from [Link]
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MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
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NIST WebBook. 1-Fluoro-3-(trifluoro-methyl)benzene. Retrieved from [Link]
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